4-[(2,6-Dichlorophenyl)methyl]morpholine
Description
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-10-2-1-3-11(13)9(10)8-14-4-6-15-7-5-14/h1-3H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOVEEIXKXOODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichlorophenyl)methyl]morpholine typically involves the reaction of morpholine with 2,6-dichlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichlorophenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Drug Development
Morpholine derivatives, including 4-[(2,6-Dichlorophenyl)methyl]morpholine, serve as critical scaffolds in the development of various pharmaceutical agents. They are often incorporated into drug design due to their ability to interact with biological targets effectively. Recent studies have highlighted their potential in synthesizing compounds with diverse biological activities, such as antimicrobial and anticancer properties .
Case Study: Anticancer Activity
A study investigated the synthesis of Mannich bases derived from morpholine, demonstrating their cytotoxic effects against cancer cell lines. The findings indicated that modifications to the morpholine structure could enhance the anticancer activity of these compounds .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anticancer | |
| Mannich bases | Cytotoxic against various cancer cell lines |
Herbicidal Activity
The compound has been explored for its potential use in agrochemical formulations. Its structural characteristics allow it to function effectively as an herbicide, targeting specific pathways in plant growth regulation. Research has shown that derivatives of morpholine can be synthesized to improve herbicidal efficacy against a range of weed species .
Case Study: Synthesis of Herbicides
A recent study focused on synthesizing new morpholine-based herbicides and evaluating their effectiveness in controlling weed populations. The results demonstrated significant herbicidal activity, suggesting that this compound could be optimized for agricultural use .
Polymer Chemistry
Morpholines are utilized as intermediates in the synthesis of polymers and other materials due to their ability to participate in ring-opening reactions and cross-linking processes. This application is particularly relevant in the production of specialty polymers with enhanced mechanical properties .
Case Study: Polymer Synthesis
Research has indicated that incorporating morpholine derivatives into polymer matrices can improve thermal stability and mechanical strength. The study provides insights into the structure-property relationships that govern these enhancements .
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichlorophenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Morpholine Ring
4-(2-Chloro-4-phenylbutyl)-2,6-syn-dimethylmorpholine (Compound 22)
- Structure : A morpholine ring with 2,6-dimethyl groups and a 2-chloro-4-phenylbutyl chain.
- Properties : Synthesized in 81% yield as an oil . The elongated alkyl chain and chloro-phenyl substituent may reduce crystallinity compared to the target compound.
4-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine
- Structure : Features a sulfonyl group linked to a 4-chloro-2,5-dimethoxyphenyl ring and 2,6-dimethylmorpholine.
- Properties : The sulfonyl group introduces strong electron-withdrawing effects, which could enhance acidity (e.g., pKa ~1–3) and stability under basic conditions .
- Key Difference : The sulfonyl moiety may improve binding to charged biological targets but could reduce blood-brain barrier penetration compared to the target compound’s methylene linkage.
Variations in Phenyl Substitution Patterns
(2,4-Dichlorophenyl)-morpholin-4-ylmethanone (YF-5645)
- Structure : A ketone group bridges the morpholine and 2,4-dichlorophenyl groups.
- Key Difference : The 2,4-dichloro substitution disrupts symmetry, possibly altering receptor-binding selectivity compared to the 2,6-dichloro isomer .
4-{[(2,6-Dichlorophenyl)methoxy]methyl}aniline
- Structure : An aniline group connected via a methoxymethyl linker to 2,6-dichlorophenyl.
- Properties : The primary amine (-NH2) introduces hydrogen-bonding capability, which may enhance interactions with biological targets but increase oxidation susceptibility.
- Key Difference : The aniline moiety contrasts with morpholine’s tertiary amine, affecting basicity (pKa ~4.5 for aniline vs. ~8.3 for morpholine) .
Heterocyclic and Functional Group Modifications
4-(2,6-Dichloropyrimidin-4-yl)-morpholine
- Structure : Replaces the phenyl group with a dichloropyrimidine ring.
- Key Difference : The heteroaromatic pyrimidine may confer distinct electronic properties (e.g., π-π stacking) compared to the phenyl group .
4-(N-(2,6-Dichlorophenyl)carbamoyl)morpholine
- Structure : A carbamoyl (-NH-C=O) linker between morpholine and 2,6-dichlorophenyl.
- Properties : The urea-like structure enables hydrogen bonding, which could improve target affinity but reduce metabolic stability.
- Key Difference : The carbamoyl group increases molecular weight (275.14 g/mol) and polarity compared to the methylene-linked target compound .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Biological Activity : Morpholine derivatives with 2,6-dichlorophenyl groups (e.g., the target compound) may exhibit enhanced antimicrobial activity due to chlorine’s electronegativity and lipophilicity .
- Synthetic Yields : Compounds with simpler substituents (e.g., methylene-linked dichlorophenyl) are often synthesized in higher yields (e.g., 81% for compound 22 ) compared to sulfonyl or carbamoyl analogs, which require additional steps.
- Solubility and Stability : Sulfonyl and carbamoyl groups improve aqueous solubility but may reduce metabolic stability. In contrast, the target compound’s methylene linker balances lipophilicity and stability .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 4-[(2,6-Dichlorophenyl)methyl]morpholine, and how can reaction yields be optimized?
- Methodology :
- A common approach involves nucleophilic substitution or coupling reactions. For example, morpholine derivatives can react with 2,6-dichlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Optimization: Adjust reaction time (e.g., 6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 morpholine:halide). Use TLC or HPLC to monitor progress .
- Data : A reported yield of 69% was achieved using similar conditions for a morpholine-thiocarbonyl analog .
Q. How can the purity and structural integrity of this compound be confirmed?
- Methodology :
- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column. USP standards recommend ≥98% purity for related compounds .
- Structural Confirmation :
- ¹H NMR : Look for characteristic morpholine protons (δ 3.5–4.2 ppm) and aromatic protons from the dichlorophenyl group (δ 7.5–7.7 ppm) .
- IR Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C morpholine) and ~750 cm⁻¹ (C-Cl) .
Q. What stability considerations are critical for storing this compound?
- Methodology :
- Store in light-resistant containers under inert gas (N₂/Ar) at 2–8°C.
- Monitor moisture sensitivity via Karl Fischer titration. Related morpholine analogs lose ≤1.0% weight after vacuum drying at 60°C for 3 hours .
Q. How can researchers assess the antimicrobial activity of this compound?
- Methodology :
- Use agar dilution or microbroth dilution assays against Gram-positive (e.g., Bacillus cereus) and fungal strains (e.g., Candida albicans).
- Reference MIC values: Analogous morpholine derivatives show activity at 2–16 µg/mL .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution on the morpholine ring) impact biological activity?
- Methodology :
- Perform SAR studies by synthesizing analogs (e.g., replacing morpholine with piperazine or altering substituents on the dichlorophenyl group).
- Example : A 3-pyridinyl urea analog exhibited enhanced target binding due to electronic effects from the dichlorophenyl group .
- Data : Table comparing logP, IC₅₀, and hydrogen-bonding capacity of analogs .
Q. What strategies resolve contradictions in reported synthetic yields or biological data?
- Methodology :
- Reproduce experiments under standardized conditions (e.g., solvent purity, catalyst batch).
- Case Study : A 69% yield for a thiocarbonyl morpholine analog was achieved with Lawesson’s reagent, while other methods yielded <50% due to incomplete thionation .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodology :
- Use QSAR models to estimate logP (predicted ~3.5 for analogs) and bioavailability.
- Molecular docking (e.g., AutoDock Vina) can simulate interactions with cytochrome P450 enzymes or antimicrobial targets .
Q. What advanced analytical techniques are required to characterize degradation products?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
